m-PEG11-NHS carbonate

Description

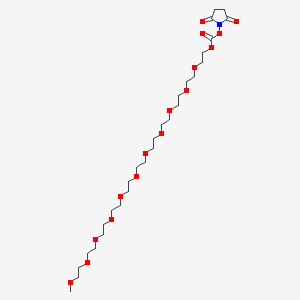

m-PEG11-NHS carbonate is a polyethylene glycol (PEG)-based linker functionalized with an N-hydroxysuccinimide (NHS) carbonate group. This compound is primarily used in bioconjugation to covalently attach molecules (e.g., proteins, peptides, or oligonucleotides) via nucleophilic groups such as hydroxyl (-OH) or amine (-NH₂) residues. The PEG11 spacer (11 ethylene glycol units) enhances aqueous solubility and reduces steric hindrance during conjugation, making it advantageous for applications in drug delivery, diagnostics, and PROTAC (PROteolysis-Targeting Chimera) development .

Properties

Molecular Formula |

C28H51NO16 |

|---|---|

Molecular Weight |

657.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate |

InChI |

InChI=1S/C28H51NO16/c1-33-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-28(32)45-29-26(30)2-3-27(29)31/h2-25H2,1H3 |

InChI Key |

AUYCJPDEXJYBKG-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG11-NHS carbonate typically involves the reaction of m-PEG11 with N-hydroxysuccinimide (NHS) and a carbonate source. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the reactive NHS ester. The reaction is typically catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

m-PEG11-NHS carbonate primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, which is irreversible under physiological conditions.

Common Reagents and Conditions

Reagents: Primary amines, triethylamine, dichloromethane, tetrahydrofuran.

Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures (20-40°C), inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major product of the reaction between this compound and a primary amine is an amide-linked PEG conjugate. This product is highly stable and resistant to hydrolysis under physiological conditions.

Scientific Research Applications

m-PEG11-NHS carbonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a linker in the synthesis of complex molecules, including drug conjugates and polymer-protein conjugates. It enables the attachment of PEG chains to various molecules, enhancing their solubility and stability.

Biology

In biological research, this compound is used to modify proteins and peptides, improving their pharmacokinetic properties. PEGylation, the process of attaching PEG chains to biomolecules, can increase the half-life of therapeutic proteins and reduce their immunogenicity.

Medicine

In medicine, this compound is used in the development of drug delivery systems. PEGylated drugs have improved solubility, stability, and bioavailability, making them more effective in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of biocompatible materials and coatings. These materials are used in medical devices, implants, and other applications where biocompatibility is crucial.

Mechanism of Action

The mechanism of action of m-PEG11-NHS carbonate involves the formation of a stable amide bond with primary amines. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, followed by the release of NHS as a leaving group. The resulting amide bond is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications.

Comparison with Similar Compounds

Research Findings and Performance Data

Reactivity and Stability

- NHS Carbonate vs. NHS Ester : NHS carbonates exhibit slower reaction kinetics compared to NHS esters but provide higher hydrolytic stability in aqueous buffers (pH 7–9) .

- PEG Chain Impact : Longer PEG chains (e.g., PEG11 vs. PEG4) reduce aggregation in PROTACs by 40–60% but may marginally decrease cell permeability due to increased hydrophilicity .

Case Studies

- PROTAC Efficiency : m-PEG11-NHS ester-based PROTACs achieved 85% degradation of BRD4 at 100 nM concentration in leukemia cells, outperforming shorter PEG variants (PEG4: 60% degradation) .

- Solubility Enhancement: Conjugation of this compound to a hydrophobic drug increased aqueous solubility by 20-fold, enabling intravenous administration .

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize m-PEG11-NHS carbonate for reproducible studies?

- Methodology :

- Synthesis : Follow stepwise NHS-ester activation of PEG11 chains under anhydrous conditions, using carbodiimide crosslinkers (e.g., EDC) to ensure carbonate bond formation. Monitor reaction progress via thin-layer chromatography (TLC) .

- Characterization : Use -NMR to confirm PEG chain integrity and NHS ester peaks (~2.8 ppm for succinimide protons). Quantify purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Documentation : Report detailed protocols, including solvent ratios, reaction times, and purification steps, adhering to journal guidelines for experimental reproducibility .

Q. What analytical techniques are critical for validating this compound conjugation to biomolecules?

- Methodology :

- Conjugation Efficiency : Use MALDI-TOF mass spectrometry to confirm molecular weight shifts post-conjugation. For example, a ~500 Da increase indicates successful attachment to lysine residues in proteins .

- Stability Testing : Perform size-exclusion chromatography (SEC) to assess aggregate formation under physiological buffers (pH 7.4, 37°C) .

- Negative Controls : Include reactions without activating agents to distinguish nonspecific binding .

Advanced Research Questions

Q. How can researchers optimize this compound’s reactivity to balance conjugation efficiency and hydrolysis susceptibility?

- Methodology :

- Kinetic Studies : Compare reaction rates in polar aprotic solvents (e.g., DMSO) versus aqueous buffers. Use stopped-flow spectroscopy to quantify NHS ester hydrolysis half-life .

- Buffer Optimization : Adjust pH (6.5–8.5) and ionic strength to stabilize the carbonate linkage. For instance, 10 mM HEPES (pH 7.2) reduces premature hydrolysis while maintaining protein activity .

- Competitive Assays : Introduce nucleophiles (e.g., glycine) to compete with target biomolecules, refining molar ratios for maximal yield .

Q. What strategies address contradictions in reported solubility limits of this compound across studies?

- Methodology :

- Solvent Screening : Test solubility in DMF, DMSO, and aqueous-organic mixtures. Note batch-to-batch variability in PEG polydispersity using GPC analysis .

- Temperature Gradients : Evaluate solubility at 4°C vs. 25°C to identify crystallization thresholds. Pre-warm solvents to 37°C for in vitro applications .

- Data Reconciliation : Compare polydispersity indices (PDI) and end-group modifications (e.g., methoxy vs. hydroxyl termini) across conflicting studies .

Q. How can computational modeling predict this compound’s behavior in complex biological systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate PEG chain hydration and NHS ester accessibility using software like GROMACS. Parameterize force fields with experimental NMR data .

- Docking Studies : Model interactions with target proteins (e.g., albumin) to predict conjugation sites and steric hindrance .

- Validation : Cross-reference simulations with experimental circular dichroism (CD) spectra to confirm structural perturbations .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret discrepancies in conjugation efficiency between small molecules and proteins?

- Methodology :

- Controlled Variables : Compare reaction scales (e.g., micromolar vs. millimolar), stirring rates, and purification methods (dialysis vs. spin columns) .

- Statistical Analysis : Apply ANOVA to assess batch effects or instrument variability (e.g., LC-MS sensitivity thresholds) .

- Literature Review : Cross-examine studies using analogous PEG-NHS compounds (e.g., m-PEG12-NHS) to identify trends in reactivity .

Application-Oriented Questions

Q. What experimental designs ensure this compound’s efficacy in drug delivery systems?

- Methodology :

- Payload Release Kinetics : Use fluorescently tagged PEG (e.g., FITC-PEG11-NHS) to track payload release via fluorescence quenching in simulated biological fluids .

- Toxicity Profiling : Conduct MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity of residual NHS byproducts .

- In Vivo Testing : Design murine models to evaluate pharmacokinetics, including clearance rates and tissue accumulation .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.